1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the benzylsulfonyl group through a sulfonylation reaction. This can be achieved using benzylsulfonyl chloride in the presence of a base such as triethylamine. The tetrazolyl group can be introduced via a cycloaddition reaction involving an azide and an alkyne precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazolyl group can be reduced under specific conditions to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of the tetrazolyl group would produce amine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and tetrazolyl groups can contribute to binding affinity and specificity through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the tetrazolyl group, which may result in different biological activity and chemical reactivity.
4-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)piperazine: Lacks the benzylsulfonyl group, which may affect its solubility and binding properties.
1-(Benzylsulfonyl)-4-methylpiperazine: Similar structure but without the tetrazolyl group, leading to different applications and reactivity.
Uniqueness
1-(Benzylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is unique due to the presence of both benzylsulfonyl and tetrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzylsulfonyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-17-7-9-19(10-8-17)26-20(21-22-23-26)15-24-11-13-25(14-12-24)29(27,28)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHANTNFMUXNGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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